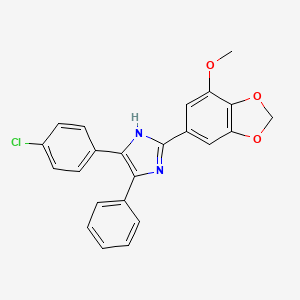![molecular formula C23H25N3O2S B11636584 3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11636584.png)
3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with a unique structure that includes a thienoquinoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be achieved through a multi-step process. One common method involves the condensation of 3-amino-5,5-dimethylcyclohex-2-en-1-one with acyl- and aroylpyruvic acids . This reaction typically requires a catalyst and is carried out under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods
For industrial production, a one-pot, multi-component reaction is often preferred due to its efficiency and cost-effectiveness. This method involves the reaction of dimedone, various anilines, aromatic aldehydes, and cyanoacetamide under melt conditions, followed by treatment in ethanol/water as a green medium . This approach not only simplifies the process but also enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenated reagents and bases such as sodium hydroxide (NaOH) are often employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl
- 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids
Uniqueness
Compared to similar compounds, 3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide stands out due to its unique thienoquinoline core, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C23H25N3O2S |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
3-amino-7,7-dimethyl-5-oxo-N-(4-propan-2-ylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C23H25N3O2S/c1-12(2)13-5-7-14(8-6-13)25-21(28)20-19(24)16-9-15-17(26-22(16)29-20)10-23(3,4)11-18(15)27/h5-9,12H,10-11,24H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
GWVRYUVEAMQZSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[(4-butylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11636526.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11636530.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636531.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636533.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636535.png)
![1-{[(E)-(4-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11636538.png)
![2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11636540.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636552.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636560.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636566.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B11636567.png)
![methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11636571.png)
